1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding N-substituted piperazine.
Introduction of the 3-Fluorobenzoyl Group: The final step involves the acylation of the N-substituted piperazine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with different nucleophiles replacing the benzoyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-4-(4-fluorobenzoyl)piperazine: Similar structure but with a different position of the fluorine atom.
1-(2,4-Dimethylphenyl)-4-(3-chlorobenzoyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(2,4-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is unique due to the specific positioning of the fluorine atom on the benzoyl group, which can influence its chemical reactivity and biological activity. The presence of both the 2,4-dimethylphenyl and 3-fluorobenzoyl groups also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-6-7-18(15(2)12-14)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYCOUZUCXKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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